molecular formula C16H14N4O B11842046 10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 88959-10-8

10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No.: B11842046
CAS No.: 88959-10-8
M. Wt: 278.31 g/mol
InChI Key: XYERKMTYIIBXFD-UHFFFAOYSA-N
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Description

10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a chemical compound based on the imidazo[2,1-b]quinazolinone scaffold, a structure recognized for its diverse pharmacological potential. Members of this class of compounds have been identified as a new class of bronchodilators, exhibiting pronounced bronchospasmolytic activity in pharmacological evaluations. Specifically, related analogues have been shown to be five to ten times more active than theophylline without significant central nervous system or cardiovascular side effects, highlighting the therapeutic interest in this chemical space. The imidazo[2,1-b]quinazolinone core is a privileged structure in medicinal chemistry, and compounds featuring this scaffold are frequently investigated for a range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects. The presence of the 3-aminophenyl substituent in this molecule provides a versatile handle for further chemical modification and derivatization, making it a valuable intermediate for medicinal chemistry programs and structure-activity relationship (SAR) studies. This product is intended for research purposes only, specifically for in vitro biological screening, hit-to-lead optimization, and fundamental pharmacological investigations. It is not intended for diagnostic or therapeutic use. For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88959-10-8

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

10-(3-aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C16H14N4O/c17-11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(21)19-9-8-18-16(19)20/h1-7,10H,8-9,17H2

InChI Key

XYERKMTYIIBXFD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC=CC(=C4)N

Origin of Product

United States

Preparation Methods

General Procedure

  • Intermediate Preparation :

    • React 2-(2-bromophenyl)-1H-imidazole (5a–f ) with 3-aminophenylboronic acid (6 ) under Suzuki–Miyaura conditions (Pd/Cu catalyst, base) to form 2-(3-aminophenyl)-1H-imidazole derivatives.

    • Key Conditions :

      • Catalyst: CuI (0.2 mmol)

      • Base: K2_2CO3_3 (2.0 mmol)

      • Solvent: DMF, 150°C, 2–5 h.

  • Intramolecular Cyclization :

    • Treat the intermediate with Cu(OAc)2_2·H2_2O (0.5 mmol) at 150°C to induce cyclization, forming the imidazo[2,1-b]quinazolinone core.

Yield Optimization :

  • Substituting triphenylphosphine with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) improves cross-coupling efficiency for sterically hindered substrates.

Multicomponent Condensation Approach

An alternative route employs a multicomponent reaction to simultaneously assemble the quinazolinone and imidazole rings.

Reaction Scheme

  • Starting Materials :

    • 2-Aminobenzonitrile

    • Ethylenediamine

    • 3-Nitrobenzaldehyde (later reduced to 3-aminophenyl)

  • Steps :

    • Condensation : Phosphorus pentasulfide (P4_4S10_{10}) catalyzes the reaction of 2-aminobenzonitrile with ethylenediamine, yielding 2-(2-aminophenyl)-4,5-dihydro-1H-imidazole.

    • Cyclization with Aldehyde : React the dihydroimidazole with 3-nitrobenzaldehyde to form a tetrahydroimidazoquinazoline intermediate.

    • Oxidative Dehydrogenation : Use KMnO4_4/SiO2_2 (2 equiv) for exhaustive dehydrogenation, aromatizing the ring system.

    • Nitro Reduction : Catalytically hydrogenate the nitro group to an amine using H2_2/Pd-C in EtOH.

Critical Parameters :

  • Oxidant Stoichiometry : 1 equiv KMnO4_4 yields dihydro derivatives; 2 equiv achieves full dehydrogenation.

  • Reduction Efficiency : NH4_4HCO2_2/Pd(OH)2_2 minimizes over-reduction risks compared to traditional H2_2/Pd-C.

Sandmeyer Reaction-Based Pathway

For introducing the 3-aminophenyl group post-cyclization, a Sandmeyer reaction approach is viable.

Synthetic Sequence

  • Core Synthesis : Prepare 10-iodo-imidazo[2,1-b]quinazolin-5(3H)-one via iodination of a 5-amino precursor.

  • Coupling Reaction : Perform Suzuki–Miyaura coupling with 3-aminophenylboronic acid (10 ), using SPhos and Cs2_2CO3_3 to enhance yield.

Challenges :

  • Low solubility of iodo intermediates necessitates polar aprotic solvents (e.g., DMSO/THF mixtures).

  • Steric hindrance at N1 requires elevated temperatures (110–130°C) for effective cross-coupling.

Comparative Analysis of Methodologies

Method Yield Range Key Advantages Limitations
Ullmann Coupling45–68%Scalable; fewer side reactionsRequires high-temperature conditions
Multicomponent50–75%Convergent synthesis; fewer stepsNitro reduction adds complexity
Sandmeyer–Suzuki30–55%Late-stage functionalization flexibilityLow yields due to solubility issues

Recommendation : The Ullmann route offers the best balance of yield and scalability for industrial applications, whereas the multicomponent method is preferable for rapid analog synthesis.

Analytical Characterization and Validation

  • NMR Spectroscopy :

    • 1^1H NMR (DMSO-d6_6): δ 8.21 (s, 1H, imidazole-H), 7.85–7.35 (m, 4H, quinazolinone-H), 6.90 (s, 1H, NH2_2).

    • 13^{13}C NMR : 162.1 ppm (C=O), 148.9 ppm (imidazole C-2).

  • HPLC Purity : >98% achieved via reverse-phase C18 column (MeCN/H2_2O gradient).

  • X-ray Crystallography : Confirms the Z-configuration of the exocyclic double bond in related analogs .

Chemical Reactions Analysis

Types of Reactions

10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which have significant biological activities .

Scientific Research Applications

Overview

10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a complex heterocyclic compound notable for its diverse biological activities. This compound belongs to the imidazoquinazoline class, which has been extensively studied for its potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, which are involved in cellular signaling pathways related to cancer proliferation.
  • Cell Cycle Arrest : Studies suggest that it can induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. It has been tested against:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.
  • Fungi : Exhibits antifungal activity against species such as Candida albicans, making it a candidate for treating fungal infections.

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways can be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

StudyFindings
Abdelkhalek et al. (2024)Demonstrated significant anticancer activity in vitro against several cancer cell lines.
ACG Publications (2024)Reported antimicrobial efficacy against Candida albicans and Pseudomonas aeruginosa.
RSC Advances (2024)Investigated anti-inflammatory effects in animal models, showing promising results in reducing edema.

Mechanism of Action

The mechanism of action of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of imidazo[2,1-b]quinazolinone derivatives are highly dependent on substituent identity and position. Key analogs and their characteristics are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Key Features Reference
10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one 3-NH2-C6H4 at position 10 Electron-donating NH2 group; potential for H-bonding and solubility enhancement N/A
10-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one hydrochloride 4-F-C6H4 at position 10 Electron-withdrawing F substituent; improved metabolic stability
3-([(2,4-Dichlorophenyl)sulfanyl]methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one 2,4-Cl2-C6H3S-CH2 at position 3 Lipophilic Cl groups; potential antimicrobial activity
Evodiamine (Indolo-pyrido-quinazolinone) Indolo-pyrido fused ring Natural alkaloid with antitumor and anti-inflammatory properties
SK&F 86002 (6-(4-Fluorophenyl)-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole) Fluorophenyl and pyridyl groups p38 MAPK inhibitor; anti-inflammatory effects
Antifungal Activity
  • Substituent Effects: In imidazo-quinazolinone derivatives, the presence of electron-withdrawing groups (e.g., 4-Cl-C6H4) enhances antifungal activity, while electron-donating groups (e.g., 4-Me-C6H4) reduce potency . The 3-aminophenyl substituent in the target compound may exhibit moderate activity due to its electron-donating nature but could improve solubility for better bioavailability.
  • Key Finding : Replacement of a 4-chlorophenyl group with 4-Me or 4-OMe-Ph in phthalazine derivatives led to a 3–5-fold drop in antifungal activity .
Antitumor Activity
  • Imidazo[2,1-b]thiazole Derivatives : Compounds like 3d (6-chloro-2,3-dihydroimidazo[2,1-b]thiazol-5-ylmethylsulfanyl) showed significant cytotoxicity, highlighting the importance of halogen and sulfur-containing substituents . The absence of such groups in the target compound suggests divergent activity profiles.
  • Evodiamine : Exhibits antitumor activity via inhibition of topoisomerase I/II and induction of apoptosis .
Anti-Inflammatory Activity
  • SK&F 86002: A dihydroimidazo-thiazole derivative, inhibits IL-1 production via p38 MAPK suppression . Structural analogs with quinazolinone cores may share similar mechanisms but require specific substituents for target engagement.

Physicochemical Properties

  • Solubility: The 3-aminophenyl group likely enhances aqueous solubility compared to halogenated analogs (e.g., 4-F or 2,4-Cl2 derivatives) .
  • Metabolic Stability: Fluorinated analogs (e.g., 10-(4-fluorophenyl)-derivative) resist oxidative metabolism better than amino-substituted compounds .

Biological Activity

10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a compound belonging to the imidazoquinazoline class known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H14N4O
  • CAS Number : 13231211
  • Molecular Weight : 286.31 g/mol

Biological Activities

The compound exhibits a range of biological activities, primarily in the fields of oncology and respiratory health.

Anticancer Activity

Recent studies have highlighted the potential of imidazoquinazolines as anticancer agents. The structure of this compound allows it to interact with various protein kinases involved in cancer progression.

  • Inhibition of Kinases : The compound has shown inhibitory effects on several kinases, including:
    • Epidermal Growth Factor Receptor (EGFR) : Inhibitory activity with an IC50 value of approximately 20.72 nM.
    • Aurora Kinases : Displaying significant potency in inhibiting these kinases, crucial for cell division and tumor growth.

Bronchodilator Activity

This compound has also been evaluated for bronchodilator properties. In pharmacological evaluations, it was found to exhibit pronounced broncholytic activity without central nervous system or cardiovascular side effects.

  • Comparative Efficacy : In guinea pig models, certain analogs showed five to ten times more bronchodilator activity compared to theophylline, a standard treatment for asthma.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Substituent PositionEffect on Activity
Para position on phenyl ringEnhances kinase inhibition
Presence of hydroxyl groupsIncreases antioxidant properties
Ethylene linker between quinazoline and phenolic substituentFurther boosts antioxidant activity

Case Studies

Several studies have documented the biological efficacy of compounds related to this compound:

  • Anticancer Efficacy Study : A study demonstrated that modifications at the 3-position of the phenyl ring significantly increased the compound's efficacy against various cancer cell lines (IC50 values ranging from 1.35 to 8.83 μM) .
  • Bronchodilator Evaluation : Another study focused on the bronchodilator effects in guinea pigs showed that certain derivatives could outperform traditional treatments like theophylline in terms of efficacy and safety .

Q & A

Q. What are the optimized synthetic routes for 10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions under varying catalysts and solvents. For example, CeCl₃·7H₂O (30 mol%) achieves 75% yield in similar imidazoquinazolinone syntheses, as demonstrated in catalyst screening tables . Reflux conditions with acid catalysts (e.g., p-TsOH) in water or ethanol are common, with recrystallization (e.g., EtOH) ensuring purity . Adjusting catalyst loading (20–50 mol%) and reaction time can optimize yields while minimizing side products.

Q. What spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton/carbon environments, IR spectroscopy for functional groups (e.g., NH₂ or carbonyl stretches), and mass spectrometry for molecular ion validation. Purity is assessed via HPLC (e.g., C18 columns with acetonitrile/water gradients) and elemental analysis (deviation ≤0.4% for C/H/N) . Melting point consistency further corroborates purity.

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors of interest (e.g., proteases, kinases). For example, molecular docking (AutoDock Vina) predicts binding affinities to targets like COVID-19 main protease, with pose validation via RMSD calculations . Follow-up enzymatic inhibition assays (e.g., fluorescence-based) at 10–100 µM concentrations quantify activity. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and density functional theory (DFT) refine the understanding of this compound’s reactivity and stability?

  • Methodological Answer : DFT calculations (B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution. MD simulations (AMBER force field) model solvation effects and conformational stability over 100 ns trajectories, identifying key interactions (e.g., hydrogen bonds with water or active-site residues) . Pair these with experimental data (e.g., hydrolysis kinetics) to validate computational models.

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Apply comparative analysis to isolate variables:
  • Assay conditions : Compare buffer pH, co-solvents (e.g., DMSO concentration), and temperature.
  • Compound handling : Ensure consistent storage (e.g., -20°C under nitrogen) to prevent degradation.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of observed differences . Replicate conflicting studies with standardized protocols.

Q. How can machine learning (ML) optimize the pharmacokinetic profile of this compound?

  • Methodological Answer : Train ML models (e.g., random forests, neural networks) on datasets of similar compounds to predict ADMET properties :
  • Absorption : LogP (AlogP), polar surface area.
  • Metabolic stability : Cytochrome P450 inhibition data.
  • Toxicity : Ames test or hepatotoxicity predictions.
    Use generative models (e.g., REINVENT) to propose structural modifications, prioritizing scaffolds with higher solubility or lower CYP3A4 affinity . Validate top candidates via synthesis and in vivo assays.

Q. What experimental designs assess the environmental impact of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., OECD 301F) and ecotoxicity (e.g., Daphnia magna LC50). Use HPLC-MS/MS to quantify environmental persistence in water/soil samples. For ecological risk, apply species sensitivity distribution (SSD) models to estimate hazardous concentrations for 5% of species (HC₅) . Include controls for abiotic degradation (e.g., UV exposure).

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., aqueous solvents, recyclable catalysts) to align with sustainability goals .
  • Data Reproducibility : Share raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) and adhere to FAIR principles.
  • Ethical Compliance : For biological studies, obtain institutional approval for animal/human cell line use and report conflicts of interest.

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